molecular formula C19H20N2O2S B2747970 (E)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)acrylamide CAS No. 1331451-52-5

(E)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2747970
CAS No.: 1331451-52-5
M. Wt: 340.44
InChI Key: VSGDGRZAVMXXBU-BQYQJAHWSA-N
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Description

(E)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)acrylamide is a structurally complex acrylamide derivative featuring a tetrahydroisoquinoline (THIQ) core substituted with a propionyl group at the 2-position and a thiophene ring conjugated via an acrylamide linkage. The (E)-configuration of the acrylamide moiety ensures planar rigidity, which may enhance binding affinity to biological targets. The THIQ scaffold is known for its pharmacological versatility, and the thiophene substituent may confer unique electronic and steric properties compared to phenyl or pyridyl analogs .

Properties

IUPAC Name

(E)-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-2-19(23)21-10-9-14-5-6-16(12-15(14)13-21)20-18(22)8-7-17-4-3-11-24-17/h3-8,11-12H,2,9-10,13H2,1H3,(H,20,22)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGDGRZAVMXXBU-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)acrylamide is a synthetic compound belonging to the class of acrylamide derivatives. Its unique structure, which includes a tetrahydroisoquinoline moiety and a thiophene ring, suggests diverse biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of (E)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)acrylamide is C19H20N2O2SC_{19}H_{20}N_{2}O_{2}S with a molecular weight of 340.4 g/mol. The compound features an acrylamide group that is known for its reactivity and potential biological interactions.

PropertyValue
Molecular Formula C19H20N2O2SC_{19}H_{20}N_{2}O_{2}S
Molecular Weight 340.4 g/mol
CAS Number 1331451-52-5

The biological activity of (E)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)acrylamide likely involves interactions with various biological targets. The presence of the tetrahydroisoquinoline structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

Antimicrobial Activity

Research indicates that compounds related to tetrahydroisoquinoline structures exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against various strains of bacteria and fungi. The specific antimicrobial activity of (E)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)acrylamide remains to be fully elucidated but is hypothesized based on structural analogs.

Neuropharmacological Effects

Compounds with similar structures have been investigated for their neuropharmacological effects. For example:

  • Anxiolytic Activity : Studies on related furan-based acrylamides have demonstrated anxiolytic-like effects in animal models through modulation of nicotinic acetylcholine receptors . This suggests potential for the target compound in treating anxiety disorders.
Study ReferenceActivity ObservedDosage
Anxiolytic-like activity0.5 mg/kg

Cytotoxicity and Antitumor Activity

The tetrahydroisoquinoline derivatives have been evaluated for cytotoxic effects against various cancer cell lines. While specific data on (E)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)acrylamide is limited, structural analogs have shown promising results in inhibiting tumor growth.

Case Studies

  • Study on Related Compounds : A study evaluated the antitumor effects of tetrahydroisoquinoline derivatives against human tumor cells. The results indicated that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines .
  • Neuropharmacological Research : Another investigation focused on similar compounds’ ability to modulate neurotransmitter systems involved in anxiety and depression, indicating potential therapeutic applications for mental health disorders .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to (E)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)acrylamide exhibit significant anticancer activity. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT116) cells .

Antioxidant Activity

The compound's structural features suggest potential antioxidant properties. Studies on related acrylamide derivatives have demonstrated their ability to scavenge free radicals and reduce oxidative stress in biological systems .

Antimicrobial Activity

The presence of both the thiophene and tetrahydroisoquinoline moieties may contribute to antimicrobial properties. Research has shown that similar compounds can exhibit antibacterial and antifungal activities against various pathogens .

Case Studies

StudyFindings
Madhavi et al., 2016 Investigated the synthesis of acrylamide derivatives showcasing antioxidant and antibacterial activities; similar structures indicated promising biological effects .
Zhou et al., 2009 Reported on non-natural acrylamides with anticancer properties; compounds exhibited significant cytotoxicity against cancer cell lines .
Yasunori et al., 1993 Highlighted the antiparkinsonian effects of related tetrahydroisoquinoline derivatives; suggested potential neurological applications.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acrylamide Derivatives

Compound Name Core Structure R1 (Amide Substituent) R2 (Acrylamide Substituent) Notable Features
Target Compound Acrylamide-THIQ 2-Propionyl-THIQ-7-yl Thiophen-2-yl Rigid THIQ core; electron-rich thiophene enhances π-π interactions
(E)-3-(4-Aminophenyl)-N-(4-methoxyphenyl)acrylamide Acrylamide 4-Methoxyphenyl 4-Aminophenyl Methoxy group increases lipophilicity; amino group enables hydrogen bonding
(E)-2-(4-Methoxyphenyl)-N-(2-pyridyl)acrylamide Acrylamide 2-Pyridyl 4-Methoxyphenyl Pyridyl group introduces basicity; methoxy-phenyl enhances solubility

Key Observations :

  • THIQ vs.
  • Thiophene vs. Phenyl/Pyridyl : Thiophene’s electron-rich aromatic system may improve binding to receptors with π-rich pockets compared to methoxy- or pyridyl-substituted analogs .
  • Propionyl Substituent : The 2-propionyl group on THIQ could modulate solubility and metabolic stability, though this requires experimental validation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(thiophen-2-yl)acrylamide, and how can purity be maximized?

  • Methodology :

  • Stepwise synthesis : Begin with the preparation of the tetrahydroisoquinoline core via Bischler-Napieralski cyclization, followed by propionylation at the 2-position. The acrylamide moiety can be introduced via a coupling reaction between 3-(thiophen-2-yl)acryloyl chloride and the amine group of the tetrahydroisoquinoline derivative .
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF or dichloromethane) for coupling reactions to enhance reactivity. Ethanol or ethyl acetate is recommended for recrystallization to improve purity .
  • Catalysts : Employ coupling agents like EDCI/HOBt for amide bond formation, with reaction temperatures maintained at 0–5°C to minimize side reactions .
    • Purity assessment : Monitor reactions via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) and confirm final purity (>95%) by HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Key signals include δ 6.8–7.5 ppm (thiophene and aromatic protons), δ 4.2–4.5 ppm (tetrahydroisoquinoline CH₂N), and δ 2.3–2.6 ppm (propionyl CH₃) .
  • ¹³C NMR : Confirm acrylamide carbonyl (δ ~165 ppm) and tetrahydroisoquinoline carbons (δ ~25–60 ppm) .
    • X-ray crystallography : For unambiguous confirmation, use SHELXL for refinement (R-factor < 0.05) and OLEX2 for structure visualization. Ensure data collection at low temperature (100 K) to minimize disorder .

Q. How can solubility and stability be optimized for in vitro assays?

  • Solubility : Test DMSO (primary solvent) at concentrations ≤10 mM. For aqueous buffers (e.g., PBS), use co-solvents like cyclodextrins (5% w/v) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light to prevent acrylamide isomerization .

Advanced Research Questions

Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?

  • Target identification : Perform molecular docking (AutoDock Vina) against proteins with conserved acrylamide-binding pockets (e.g., kinases, GPCRs). Validate via SPR (KD < 1 µM) or cellular thermal shift assays (CETSA) .
  • Pathway analysis : Use RNA-seq or phosphoproteomics to identify downstream signaling pathways (e.g., MAPK/ERK) in treated cell lines .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Substituent variation :

  • Modify the thiophene ring (e.g., 3-thienyl vs. 2-thienyl) to assess electronic effects on bioactivity .
  • Replace propionyl with acetyl or benzoyl groups to probe steric tolerance .
    • Biological testing : Screen derivatives in dose-response assays (IC₅₀ values) against relevant disease models (e.g., cancer cell lines) .

Q. What computational tools are recommended for modeling intermolecular interactions?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps (Gaussian 09) to predict reactive sites (e.g., acrylamide α,β-unsaturated carbonyl) .
  • Molecular Dynamics (MD) : Simulate binding to lipid bilayers (GROMACS) to evaluate membrane permeability .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Data normalization : Use internal controls (e.g., housekeeping genes in qPCR) and standardized assay protocols (e.g., MTT vs. CellTiter-Glo) .
  • Meta-analysis : Apply statistical tools (Prism 9) to aggregate data from multiple labs, accounting for variables like cell passage number or serum batch .

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